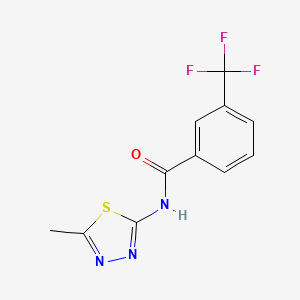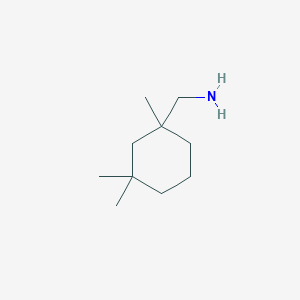![molecular formula C21H24N2O5 B2593549 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1795299-11-4](/img/structure/B2593549.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, suggesting their potential as templates for further optimization .
Tubulin Modulation
Indole-based compounds have been explored as potential antitubulin agents. Microtubules and their component protein, tubulin, are crucial targets for anticancer therapies. Agents that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure can induce mitotic blockade and apoptosis in cancer cells. The compound’s structure may influence its interaction with tubulin, making it an interesting candidate for further investigation .
Structure-Activity Relationships
Researchers have conducted detailed structure-activity relationship (SAR) studies to understand how specific modifications affect the compound’s biological activity. By systematically varying substituents and functional groups, they aim to identify key structural features responsible for anticancer effects. Such insights can guide the design of more potent analogs and enhance our understanding of indole-based anticancer molecules .
Apoptosis Induction
Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells. Understanding the apoptotic pathways triggered by this compound is essential for optimizing its therapeutic potential. Further investigations into its impact on cell cycle progression and apoptotic signaling pathways are warranted .
Other Biological Activities
Apart from anticancer effects, researchers may explore additional biological activities associated with this compound. These could include anti-inflammatory, antioxidant, or antimicrobial properties. Investigating its interactions with other cellular targets may reveal novel applications .
Drug Delivery Systems
Given its unique structure, the compound could serve as a building block for drug delivery systems. Researchers might explore its use as a carrier for targeted drug delivery, taking advantage of its stability and potential interactions with specific receptors or transporters .
将来の方向性
作用機序
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines .
Biochemical Pathways
Similar compounds have been found to affect cell cycle progression and apoptosis pathways .
Result of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrest .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-11-9-17(16-4-2-1-3-5-16)8-10-22-20(25)21(26)23-13-15-6-7-18-19(12-15)28-14-27-18/h1-7,12,17,24H,8-11,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJADMLHOVKHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2593466.png)

![6-chloro-2-methyl-N-[2-(morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2593471.png)
![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)

![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)

![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)